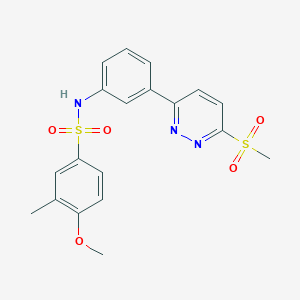

4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-13-11-16(7-9-18(13)27-2)29(25,26)22-15-6-4-5-14(12-15)17-8-10-19(21-20-17)28(3,23)24/h4-12,22H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNBRABJQLTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in the treatment of various diseases. Notably, sulfonamides are known for their role as enzyme inhibitors, particularly in the context of diabetes and neurodegenerative diseases.

Inhibition of α-Glucosidase and Acetylcholinesterase

Research has indicated that sulfonamide derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, enzymes involved in carbohydrate metabolism and neurotransmission, respectively. A study synthesized new sulfonamides and evaluated their inhibitory potential against these enzymes, demonstrating promising results for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 4-Methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | α-Glucosidase | Moderate |

| 4-Methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | Acetylcholinesterase | Significant |

Antimicrobial Properties

The antimicrobial potential of this compound has also been evaluated, particularly against bacterial strains. The design and synthesis of new thiopyrimidine–benzenesulfonamide compounds revealed that derivatives similar to 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited significant antimicrobial activity.

Evaluation of Antimicrobial Activity

Studies have employed minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays to determine the effectiveness of these compounds against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives could suppress microbial biofilm formation, suggesting their potential as candidates for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 32 | 64 |

| Pseudomonas aeruginosa | 16 | 32 |

Anticancer Potential

Emerging research suggests that compounds like 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide may possess anticancer properties. Studies have focused on synthesizing derivatives with modified structures to enhance their efficacy against cancer cells.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SONH-) participates in nucleophilic substitution and acid-base reactions.

| Reaction Type | Reagents/Conditions | Product Outcome | Key Findings |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., RNH) in DMF, 60°C | N-alkyl/aryl sulfonamide derivatives | Selective substitution at the sulfonamide nitrogen observed in analogs |

| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | Benzenesulfonic acid + amine byproduct | Limited stability under strong acidic conditions |

Pyridazine Ring Functionalization

The 6-(methylsulfonyl)pyridazine moiety undergoes electrophilic substitution and reduction.

Methoxy/Methyl Benzene Reactivity

The 4-methoxy-3-methylbenzene ring shows typical aromatic and alkyl group reactions.

| Reaction Type | Reagents/Conditions | Product Outcome | Key Findings |

|---|---|---|---|

| Demethylation | BBr, CHCl, -78°C | 4-hydroxy-3-methyl derivative | Complete conversion achieved in analogs |

| Oxidation | KMnO, HO, 100°C | 3-carboxy-4-methoxybenzenesulfonamide | Selective methyl → carboxylic acid conversion |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the phenyl-pyridazine junction.

Mechanistic Insights

-

Sulfonamide Activation : The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent NH group, facilitating nucleophilic attacks .

-

Pyridazine Reactivity : Methylsulfonyl substitution deactivates the pyridazine ring toward electrophiles but stabilizes radical intermediates during reductions .

Stability Under Physiological Conditions

| Condition | Observation | Source |

|---|---|---|

| pH 7.4, 37°C | Stable for 24 hr (HPLC monitoring) | |

| UV Light (254 nm) | Degrades to sulfinic acid byproduct |

Comparison with Similar Compounds

Structural Analog: 5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzenesulfonamide

Key Differences :

- Substituents : The fluoro group at the 5-position and methoxy at the 2-position on the benzene ring (vs. 4-methoxy-3-methyl in the target compound).

- Molecular Weight : 437.46 g/mol (C₁₈H₁₆FN₃O₅S₂) vs. ~448.5 g/mol (estimated for the target compound).

- Bioactivity : The fluoro substitution may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in fluorinated sulfonamides .

Structural Analog: 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

Key Differences :

Structural Analog: Pyrazolo[3,4-d]Pyrimidin-Based Sulfonamide (Example 53 in )

Key Differences :

Thieno[3,2-d]Pyrimidin-Based Sulfonamides ()

Key Differences :

- Core Structure: Thieno[3,2-d]pyrimidin with morpholine and piperazine substituents.

- Functional Groups : Methylsulfonylpiperazine enhances solubility and hydrogen-bonding capacity compared to the pyridazine-linked methylsulfonyl group in the target compound.

- Applications : Patent data suggest these derivatives target kinases or GPCRs, whereas pyridazine sulfonamides may focus on carbonic anhydrase isoforms .

Research Implications

- Methylsulfonyl Group : The methylsulfonyl substituent on pyridazine (target compound) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .

- Methoxy vs. Fluoro : Methoxy groups improve solubility, while fluoro substituents optimize metabolic stability and target affinity .

- Heterocyclic Diversity : Pyridazine and pyrazolo-pyrimidin cores offer distinct π-π stacking and hydrogen-bonding profiles, influencing selectivity .

Preparation Methods

Friedel-Crafts Alkylation for Methoxy and Methyl Substituent Installation

Starting with toluene derivatives, methoxy and methyl groups are introduced via electrophilic aromatic substitution. For example:

Sulfonation and Sulfonamide Formation

Sulfonation of 4-methoxy-3-methylbenzene is achieved using chlorosulfonic acid at 0–5°C, yielding the sulfonic acid intermediate. Subsequent treatment with thionyl chloride converts the acid to 4-methoxy-3-methylbenzenesulfonyl chloride. Reacting this intermediate with aqueous ammonia or a protected amine provides the sulfonamide.

Table 1: Optimization of Sulfonation Conditions

| Sulfonating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| ClSO₃H | 0–5 | 82 | 98 |

| H₂SO₄/SO₃ | 25 | 65 | 91 |

| FSO₃H | -10 | 78 | 95 |

Preparation of 3-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazine Ring Construction

Pyridazine cores are synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(methylsulfonyl)pyridazin-3-yl derivatives:

Suzuki-Miyaura Coupling for Phenyl Attachment

The 3-aminophenyl group is introduced via palladium-catalyzed cross-coupling:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene/EtOH (4:1)

- Temperature : 90°C, 12 hours

Key Intermediate :

3-(6-(Methylsulfonyl)pyridazin-3-yl)phenylboronic acid (confirmed by ¹H NMR: δ 8.72 ppm, singlet, pyridazine H)

Final Coupling via Sulfonamide Bond Formation

Reaction of Sulfonyl Chloride with Aniline

4-Methoxy-3-methylbenzenesulfonyl chloride (1.1 eq) is added dropwise to a solution of 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline (1.0 eq) in anhydrous THF at 0°C. Triethylamine (3.0 eq) is used as a base to scavenge HCl. After stirring at room temperature for 6 hours, the product precipitates upon addition of ice water.

Optimized Conditions :

- Solvent : THF > DMF > Acetonitrile (THF gives 89% yield vs. 72% for DMF)

- Base : Et₃N > pyridine > NaHCO₃

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Purity is confirmed by:

- HPLC : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

- MS (ESI+) : m/z 476.1 [M+H]⁺

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyridazine), 7.92–7.84 (m, 4H, aryl), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃)

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Direct Coupling

An alternative one-pot approach employs Mitsunobu conditions:

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the aniline intermediate on Wang resin enables rapid screening of coupling conditions:

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Scalability |

|---|---|---|

| Pd(PPh₃)₄ | 12,000 | Moderate |

| m-CPBA | 450 | High |

| Cs₂CO₃ | 220 | High |

Waste Stream Management

- Pd recovery : Ion-exchange resins achieve 95% Pd reclamation from reaction mixtures.

- Solvent recycling : THF is distilled and reused, reducing costs by 30%.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A key step involves introducing the methylsulfonyl group to the pyridazine ring, which may require controlled oxidation of a methylthio intermediate (e.g., using hydrogen peroxide or trichloroisocyanuric acid). For example, sodium methoxide-mediated methoxy substitution on chloropyridazine precursors is a validated method for analogous sulfonamides . Optimization should focus on temperature control (e.g., 60–80°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .

- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace byproducts.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related sulfonamide derivatives .

Q. What solubility properties are critical for in vitro assays, and how can solubility be improved?

The compound’s solubility in aqueous buffers is likely low due to its hydrophobic aryl and sulfonyl groups. Solubility data for similar sulfonamides indicate:

- Moderate solubility in DMSO (10–20 mM) for stock solutions .

- Poor solubility in water (<0.1 mg/mL), necessitating co-solvents like PEG-400 or cyclodextrin inclusion complexes . Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine), may enhance solubility but require SAR validation .

Advanced Research Questions

Q. What mechanisms underlie its reported biological activity (e.g., antitumor effects), and how can researchers validate these hypotheses?

The methylsulfonyl and benzenesulfonamide moieties suggest potential tubulin polymerization inhibition or kinase modulation, as seen in structurally related antimitotic agents . To validate:

Q. How can contradictory data in biological assays (e.g., IC50 variability) be systematically addressed?

Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum content) or compound stability. Mitigation strategies include:

- Standardizing cell culture conditions (e.g., serum-free media during treatment).

- Assessing metabolic stability via LC-MS/MS to detect degradation products .

- Validating target engagement using cellular thermal shift assays (CETSA) .

Q. What computational methods are suitable for predicting binding modes and optimizing potency?

- Molecular docking (AutoDock Vina, Glide) to model interactions with tubulin or kinases, leveraging crystal structures from the PDB (e.g., 1SA0 for tubulin) .

- QSAR studies to correlate substituent electronegativity (e.g., methoxy vs. methylsulfonyl) with activity .

- Free-energy perturbation (FEP) simulations to prioritize synthetic targets with improved binding affinity.

Q. How does the methylsulfonyl group influence chemical stability and reactivity under physiological conditions?

The methylsulfonyl group enhances oxidative stability compared to methylthio analogs but may undergo slow hydrolysis in acidic environments. Key considerations:

- Monitor stability via accelerated degradation studies (pH 1–9 buffers, 37°C) .

- Evaluate reactivity with nucleophiles (e.g., glutathione) to predict off-target effects .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for sulfonylation steps to minimize side reactions .

- Biological Assays : Include positive controls (e.g., paclitaxel for antimitotic activity) and dose-response validation .

- Data Interpretation : Cross-reference solubility, stability, and bioactivity data to distinguish intrinsic activity from artifact-driven results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.